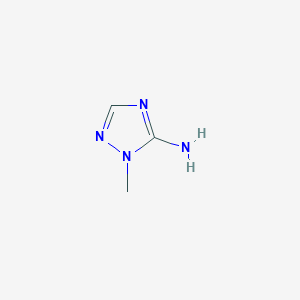
Hydrazine cyanurate
Vue d'ensemble
Description
Hydrazine cyanurate (HC) is a stable source of N2H4 for use in various nitridation reactions . It can be synthesized from the reaction between cyanuric acid and N2H4 . The molecular formula of Hydrazine cyanurate is NH2NH2 · C3H3N3O3 .
Synthesis Analysis
Hydrazine cyanurate can be synthesized from the reaction between cyanuric acid and N2H4 . It has been used to synthesize anhydrous hydrazine via thermolysis . A study also reported a selective and sensitive approach for the detection of hydrazine based on cyanurate-stabilized silver nanoparticles .Molecular Structure Analysis
The linear formula of Hydrazine cyanurate is NH2NH2 · C3H3N3O3 . Its molecular weight is 161.12 .Chemical Reactions Analysis
Hydrazine cyanurate is a stable source of N2H4 for use in various nitridation reactions . It has been used in the preparation of anhydrous hydrazine . A study reported a facile, selective, and sensitive approach for the detection of hydrazine based on cyanurate-stabilized silver nanoparticles .Physical And Chemical Properties Analysis
Hydrazine cyanurate is a white to faint beige powder or crystals . .Applications De Recherche Scientifique
Detection of Hydrazine
Hydrazine cyanurate can be used in a selective and sensitive approach for the detection of hydrazine . Cyanurate-stabilized silver nanoparticles (cyanurate-Ag NPs) in aqueous solution are used in this process. In the absence of hydrazine, the cyanurate-Ag NPs possess a strong surface plasmon resonance (SPR) at around 418 nm. The SPR absorption increases and the peak blue-shifts to 410 nm with a color change from red to bright yellow in the presence of hydrazine .
Nitridation Reactions
Hydrazine cyanurate is a stable solid complex of hydrazine which can be easily handled and purified before use. It evolves pure hydrazine upon heating, making it a promising source of hydrazine for nitridation reactions .
Synthesis of Anhydrous Hydrazine
Hydrazine cyanurate may be used to synthesize anhydrous hydrazine via thermolysis .
Thin Nitride Film Growth
Hydrazine cyanurate can be used as a nitrogen source for thin nitride film growth . This process has been demonstrated on GaAs (100) and (111) and sapphire (0001) substrates .
Chemical Vapor Deposition
The use of hydrazine cyanurate as a solid source of hydrazine in low temperature nitridation has been demonstrated in a low pressure chemical vapor deposition reactor .
X-ray Photoelectron Spectroscopy
The nitridated surfaces produced using hydrazine cyanurate as a nitrogen source can be analyzed by X-ray Photoelectron Spectroscopy (XPS) for chemical composition .
Mécanisme D'action
Target of Action
Hydrazine cyanurate (HC) is a stable source of hydrazine (N2H4) used in various nitridation reactions . The primary targets of HC are silver nanoparticles (Ag NPs), which are stabilized by cyanurate .
Mode of Action
HC interacts with its targets through a process known as surface plasmon resonance (SPR). In the absence of N2H4, cyanurate-stabilized Ag NPs possess a strong SPR at around 418 nm . The presence of N2H4 causes the SPR absorption to increase and the peak to blue-shift to 410 nm, resulting in a color change from red to bright yellow . This change can be attributed to the oxidative dissolution of Ag NPs by dissolved O2 in solution due to the nucleophilicity of N2H4 . This process gives rise to the donation of electron density, causing a decrease in the Ag NP size .
Biochemical Pathways
The biochemical pathway involved in the action of HC is the nitridation process. Nitridation reactions are a type of chemical reaction where nitrogen is introduced into a substance . In the case of HC, it provides a stable source of N2H4 for these reactions .
Pharmacokinetics
It is known that hc can be synthesized from the reaction between cyanuric acid and n2h4 . It may also be used to synthesize anhydrous hydrazine via thermolysis .
Result of Action
The result of HC’s action is the formation of smaller Ag NPs due to the donation of electron density . Additionally, the Ag NPs are reproduced by N2H4 due to its strong reducing power .
Action Environment
The action of HC is influenced by several factors, including reactants concentrations, pH, and incubation time . Under optimal experimental conditions, the relative absorbance is proportional to the logarithm of the concentration of N2H4 in the range of 0.01–40 μM with high selectivity . This suggests that the action, efficacy, and stability of HC are highly dependent on the environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
hydrazine;1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJAYUHYGWDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172188 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine cyanurate | |
CAS RN |
18836-29-8 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with hydrazine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using hydrazine cyanurate over liquid hydrazine for nitridation reactions?
A1: Liquid hydrazine (N2H4) presents several challenges as a nitrogen source for nitridation, including safety concerns, purity issues, and difficulties associated with handling liquids. Hydrazine cyanurate (HC) offers a safer and more practical alternative. It is a stable solid complex of N2H4 [, ] that can be easily handled and purified. Upon heating, HC decomposes to release pure N2H4, making it a convenient solid source for nitridation reactions [].
Q2: How does the choice of solvent during the synthesis of hydrazine cyanurate affect its effectiveness as a nitrogen source?
A2: The purity of the evolved N2H4 from hydrazine cyanurate is critical for its effectiveness in nitridation reactions. Research indicates that using dimethylsulfoxide as the solvent during HC synthesis, instead of water, significantly reduces the H2O content in the released N2H4 (from 10% to 0.7%) []. This improved purity enhances the efficiency of HC as a nitrogen source for the growth of thin nitride films.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



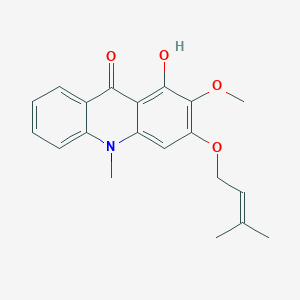
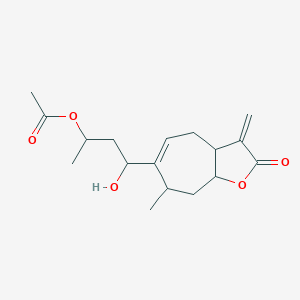
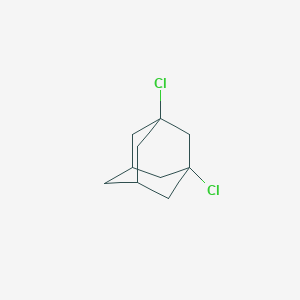
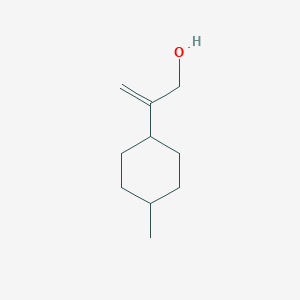


![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)



